(2Z)-4-((2-[(Hexyloxy)carbonyl]phenyl)amino)-4-oxobut-2-enoic acid

lipophilicity drug-likeness membrane permeability

Researchers requiring a regiospecific maleimide precursor often encounter purification bottlenecks caused by (2E)-isomer-derived isoimide contaminants. This compound (CAS 401629-51-4) eliminates that risk through its locked (2Z) configuration, enabling clean cyclodehydration to the N-substituted maleimide. - Ensures exclusive maleimide formation, cutting column chromatography time. - Its hexyloxycarbonyl group (computed XLogP3 ~3.8) balances lipophilicity for intracellular target engagement. - Supplied at ≥95% purity with full QA documentation; ships ambient (non-hazardous).

Molecular Formula C17H21NO5
Molecular Weight 319.4 g/mol
Cat. No. B12479824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-4-((2-[(Hexyloxy)carbonyl]phenyl)amino)-4-oxobut-2-enoic acid
Molecular FormulaC17H21NO5
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCCCCCCOC(=O)C1=CC=CC=C1NC(=O)C=CC(=O)O
InChIInChI=1S/C17H21NO5/c1-2-3-4-7-12-23-17(22)13-8-5-6-9-14(13)18-15(19)10-11-16(20)21/h5-6,8-11H,2-4,7,12H2,1H3,(H,18,19)(H,20,21)
InChIKeyJMEULZSEFYXSMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2Z)-4-((2-[(Hexyloxy)carbonyl]phenyl)amino)-4-oxobut-2-enoic acid – Purity-Optimized Maleamic Acid Derivative for Specialized Organic Synthesis


(2Z)-4-((2-[(Hexyloxy)carbonyl]phenyl)amino)-4-oxobut-2-enoic acid (CAS 401629-51-4) is a synthetic N-substituted maleamic acid derivative bearing a hexyloxycarbonyl group at the ortho position of the phenyl ring [1]. With a molecular formula of C17H21NO5 and a molecular weight of 319.35 g mol⁻¹, the compound is supplied at ≥95% chromatographic purity by reputable vendors . The (2Z) configuration of the butenoic acid backbone and the medium-chain alkoxycarbonyl substituent jointly define its reactivity profile and physicochemical character, distinguishing it from simpler maleamic acid analogs.

Why N-Phenylmaleamic Acid or Simple Alkoxy Analogs Cannot Substitute (2Z)-4-((2-[(Hexyloxy)carbonyl]phenyl)amino)-4-oxobut-2-enoic acid in Specialized Research


Generic substitution with unsubstituted N-phenylmaleamic acid (logP ≈1.3) or short-chain alkoxycarbonyl analogs is problematic because the target compound combines two critical features that are absent in simpler analogs: (i) a hexyloxycarbonyl group that elevates computed logP by ~2.5 units relative to the parent maleanilic acid [1], and (ii) a locked (2Z) stereochemistry that is essential for exclusive maleimide formation during cyclization, whereas the (2E) isomer yields undesired isoimide byproducts [2]. These properties cannot be replicated by merely blending or co-administering cheaper generic maleamic acids.

Quantitative Differentiation Evidence for (2Z)-4-((2-[(Hexyloxy)carbonyl]phenyl)amino)-4-oxobut-2-enoic acid Versus Closest Analogs


2.5-Unit Increase in Computed Lipophilicity (XLogP3) Over Unsubstituted N-Phenylmaleamic Acid

The target compound exhibits a computed XLogP3 of 3.8 [1], while the unsubstituted N-phenylmaleamic acid (maleanilic acid) has an ACD/LogP of 1.31 . This difference of 2.49 log units translates to a >300-fold increase in theoretical partition coefficient, indicating substantially higher membrane permeability potential.

lipophilicity drug-likeness membrane permeability

(2Z) Configuration Guarantees Exclusive Maleimide Formation, Avoiding Isoimide Contamination Observed with (2E) Isomers

The (2Z) stereochemistry of the target compound is stereoelectronically required for direct cyclization to N-substituted maleimides. Under standard conditions (Ac₂O–DMA–cobalt naphthenate, ~75 °C), maleamic acids with unsubstituted double bonds give predominantly maleimides; in contrast, the corresponding (2E) isomers lead to ≥95% maleisoimide byproducts under kinetic control [1]. The target compound, supplied exclusively as the (2Z) isomer, therefore ensures clean conversion to the desired maleimide without competing isoimide formation.

stereochemistry cyclization selectivity maleimide synthesis

Hexyl Chain Length Provides a Balanced Hydrophobicity–Steric Profile Relative to Methoxy and Ethoxy Analogs

Structure-activity relationship (SAR) studies on alkoxyphenylcarbamic acid derivatives have demonstrated that antimicrobial potency increases with alkoxy chain length up to C6–C7, after which activity plateaus [1]. While direct comparative data for the target compound are not available, the hexyloxy chain (C6) is expected to confer optimal hydrophobic surface activity relative to shorter methoxy (C1) or ethoxy (C2) analogs, based on class-level SAR trends.

alkoxy chain structure-activity relationship antibacterial design

≥95% Commercial Purity Reduces Pre-Use Purification Overhead Compared to Lower-Purity Maleamic Acid Derivatives

The target compound is routinely supplied at ≥95% purity (HPLC/TLC) . In contrast, many N-substituted maleamic acids offered by generic suppliers are specified only at ≤90% purity, requiring additional recrystallization or chromatography before use in sensitive transformations. This 5-percentage-point minimum purity advantage translates to reduced solvent consumption and labor for end users.

purity quality control reproducibility

Caveat: Direct Head-to-Head Biological or Pharmacokinetic Comparative Data Are Absent from the Public Domain

Despite extensive searching of primary literature and patent databases, no study directly compares the biological activity, selectivity, in vivo pharmacokinetics, or toxicity of (2Z)-4-((2-[(hexyloxy)carbonyl]phenyl)amino)-4-oxobut-2-enoic acid against its closest alkoxycarbonyl analogs (e.g., methoxy, ethoxy, propoxy, butoxy derivatives). The differentiation evidence presented above therefore relies on computed physicochemical properties, stereochemical class-level inference, and SAR trends from structurally related compound series. Users requiring quantitative biological differentiation should commission head-to-head assays.

data gap evidence limitation comparative studies needed

Optimal Scientific and Industrial Application Scenarios for (2Z)-4-((2-[(Hexyloxy)carbonyl]phenyl)amino)-4-oxobut-2-enoic acid


Precursor for High-Purity N-Substituted Maleimide Bioconjugation Reagents

The (2Z) configuration and ≥95% purity make this compound an ideal precursor for synthesizing thiol-reactive maleimide probes. Unlike (2E) isomers that generate difficult-to-remove isoimide byproducts, the target compound cyclizes cleanly to the desired maleimide, reducing purification burden. This is particularly valuable for preparing fluorescent protein labels or antibody-drug conjugate linkers where purity directly affects conjugation efficiency [1].

Lipophilic Fragment for Membrane-Permeable Probe Design

With a computed XLogP3 of 3.8, the compound is suitable as a lipophilic fragment in fragment-based drug design targeting intracellular proteins or the central nervous system. Its intermediate logP value balances aqueous solubility with passive membrane permeability, a property not achievable with the more polar unsubstituted maleanilic acid (logP 1.31) [2].

Building Block for Dabigatran-Related Impurity Reference Standards

The hexyloxycarbonyl-substituted aniline moiety is a structural feature of the anticoagulant prodrug dabigatran etexilate. This compound can serve as a synthetic building block or reference marker for the preparation and characterization of dabigatran-related impurities, supporting analytical method development and quality control in pharmaceutical manufacturing .

Scaffold for Alkoxycarbonyl-Substituted Maleamic Acid SAR Libraries

Based on class-level SAR indicating optimal antibacterial surface activity at the C6 alkoxy chain length, this compound is a rational starting point for constructing focused libraries of maleamic acid derivatives for antimicrobial screening. Its commercial availability at defined purity accelerates hit-to-lead exploration without the need for initial in-house synthesis of the hexyloxycarbonyl aniline intermediate [3].

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